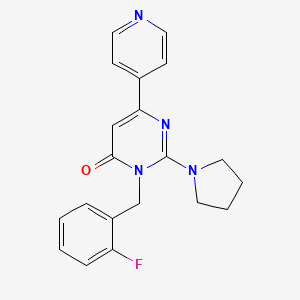
3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is a pyrimidinone derivative that has been shown to have activity against certain types of cancer cells.
作用機序
The mechanism of action of 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has biochemical and physiological effects on cancer cells. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone in lab experiments is its potential as a cancer treatment. This compound has shown promising results in vitro and in vivo studies, indicating that it may have potential as a cancer treatment. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound requires specialized equipment and expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.
将来の方向性
There are several future directions for research on 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could provide insights into its potential as a cancer treatment. Another direction is to explore the potential of this compound in combination with other cancer treatments. Combining this compound with other drugs or therapies may enhance its effectiveness as a cancer treatment. Finally, future research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
合成法
The synthesis of 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been reported in the literature. The compound can be synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
科学的研究の応用
3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound has activity against certain types of cancer cells, including breast cancer and lung cancer. In vivo studies have also shown promising results in animal models, indicating that this compound may have potential as a cancer treatment.
特性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-6-pyridin-4-yl-2-pyrrolidin-1-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-17-6-2-1-5-16(17)14-25-19(26)13-18(15-7-9-22-10-8-15)23-20(25)24-11-3-4-12-24/h1-2,5-10,13H,3-4,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAJYQNHWGFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=O)N2CC3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


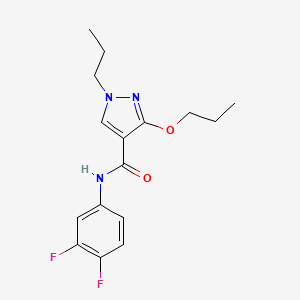
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)

![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)
![2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2831483.png)
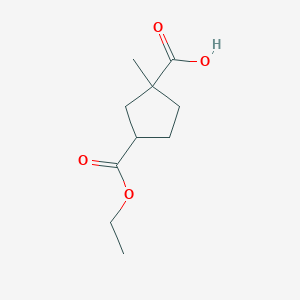
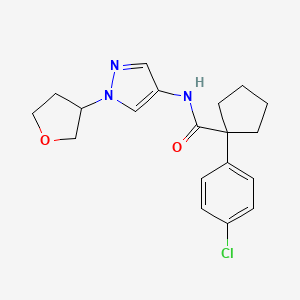

![2-[(4-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol](/img/structure/B2831490.png)
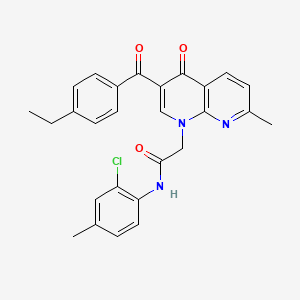
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2831494.png)
![5-[(4-Fluoroanilino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2831497.png)